Sildenafil-d3

Übersicht

Beschreibung

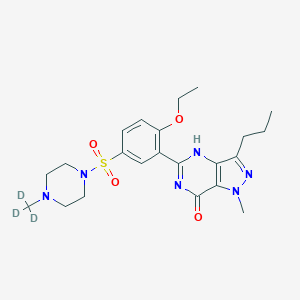

Sildenafil-d3 is a deuterium-labeled analog of Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Sildenafil without altering its pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Sildenafil-d3 wird aufgrund seiner Deuteriummarkierung, die mehrere Vorteile bietet, in der wissenschaftlichen Forschung weit verbreitet eingesetzt:

Pharmakokinetische Studien: Als interner Standard in der Massenspektrometrie verwendet, um die Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME) von Sildenafil zu untersuchen.

Analyse des Stoffwechselwegs: Hilft bei der Identifizierung und Quantifizierung von Metaboliten in biologischen Proben.

Studien zur Arzneimittelwechselwirkung: Wird verwendet, um potenzielle Arzneimittelwechselwirkungen zu untersuchen, indem das metabolische Schicksal von Sildenafil in Gegenwart anderer Verbindungen verfolgt wird.

Biologische Forschung: Wird in Studien zu Herz-Kreislauf-Erkrankungen, erektiler Dysfunktion und pulmonaler arterieller Hypertonie eingesetzt.

Wirkmechanismus

This compound übt, wie Sildenafil, seine Wirkung durch die Hemmung von Phosphodiesterase-Typ-5 (PDE5) aus. Diese Hemmung führt zu einem Anstieg der zyklischen Guanosinmonophosphat-(cGMP)-Spiegel, was zur Relaxation von glatten Muskelzellen und Vasodilatation führt. Die primären molekularen Zielstrukturen und beteiligten Wege umfassen:

PDE5-Enzym: Die Hemmung von PDE5 verhindert den Abbau von cGMP.

cGMP-Weg: Erhöhte cGMP-Spiegel führen zur Aktivierung von Proteinkinase G (PKG), die die Relaxation der glatten Muskulatur fördert.

Wirkmechanismus

Target of Action

Sildenafil-d3, a deuterium labeled form of Sildenafil , primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that regulates blood flow in various tissues, including the penis and lungs .

Mode of Action

This compound enhances the effect of nitric oxide (NO) by inhibiting PDE5 . During sexual stimulation, NO is released in the corpus cavernosum, activating the enzyme guanylate cyclase, which increases levels of cGMP . This leads to smooth muscle relaxation and increased blood flow to the corpus cavernosum . By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to prolonged smooth muscle relaxation and enhanced erectile function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NO/cGMP pathway . In this pathway, NO activates guanylate cyclase, leading to increased cGMP levels, which in turn cause smooth muscle relaxation . By inhibiting PDE5, this compound prevents cGMP degradation, enhancing and prolonging the effects of the NO/cGMP pathway .

Pharmacokinetics

This compound is rapidly absorbed, with its absorption slightly slowed when taken with a high-fat meal . It is primarily metabolized in the liver via CYP3A4 (major route) and CYP2C9 (minor route) . The major metabolite, desmethylsildenafil, is formed via the N-desmethylation pathway and has about 50% of the activity of Sildenafil . This compound is primarily excreted in the feces as metabolites (~80%), with a smaller amount excreted in the urine (~13%) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle in the corpus cavernosum and pulmonary vasculature . This leads to increased blood flow to these areas, aiding in the treatment of erectile dysfunction and pulmonary arterial hypertension . Some studies have suggested that Sildenafil can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sexual stimulation is necessary for this compound to exert its effect . Additionally, the drug’s absorption can be affected by food intake, with a high-fat meal slowing its absorption .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sildenafil-d3 typically involves the incorporation of deuterium atoms into the molecular structure of Sildenafil. This can be achieved through various synthetic routes, including:

Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Selection of Deuterated Precursors: Using commercially available deuterated precursors to streamline the synthesis.

Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing reaction conditions such as temperature, pressure, and solvent choice.

Purification: Employing techniques like chromatography to purify the final product and achieve the desired isotopic purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sildenafil-d3 unterliegt verschiedenen chemischen Reaktionen, die denen seines nicht-deuterierten Gegenstücks ähneln, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Nitrogruppen in Amine umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an bestimmten Positionen im Molekül auftreten.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid (H2O2), m-Chlorperbenzoesäure (m-CPBA).

Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).

Nucleophile: Halogenide, Amine und Thiole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind N-Oxide, Amine und substituierte Derivate von this compound.

Vergleich Mit ähnlichen Verbindungen

Sildenafil-d3 ist aufgrund seiner Deuteriummarkierung einzigartig, die es von anderen ähnlichen Verbindungen unterscheidet. Einige ähnliche Verbindungen umfassen:

Sildenafil: Die nicht-deuterierte Version, die weit verbreitet zur Behandlung von erektiler Dysfunktion und pulmonaler arterieller Hypertonie eingesetzt wird.

Vardenafil: Ein weiterer PDE5-Inhibitor mit ähnlichem Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Tadalafil: Ein PDE5-Inhibitor mit einer längeren Halbwertszeit, der für ähnliche Indikationen wie Sildenafil eingesetzt wird.

Die Einzigartigkeit von this compound liegt in seiner Anwendung in der Forschung und liefert Erkenntnisse über die Pharmakokinetik und den Metabolismus von Sildenafil, ohne seine pharmakologischen Wirkungen zu verändern.

Biologische Aktivität

Sildenafil-d3, a deuterated analog of sildenafil, is primarily recognized for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound has garnered attention not only for its therapeutic applications in erectile dysfunction and pulmonary arterial hypertension but also for its broader biological activities, including neuroprotection and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of approximately 445.6 g/mol. The incorporation of deuterium enhances the stability and allows for precise quantification in analytical studies, making it a valuable tool in pharmacokinetic research.

This compound functions primarily by inhibiting PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP). This elevation promotes vasodilation and enhances blood flow to various tissues, including the penis, thereby facilitating erectile function. The mechanism also extends to other physiological processes:

- Neuroprotection : this compound has been implicated in neuroprotective effects through cGMP-mediated pathways.

- Antinociception : It may alleviate pain by modulating pain pathways via cGMP signaling.

1. Treatment of Erectile Dysfunction

This compound exhibits similar efficacy to sildenafil in treating erectile dysfunction (ED). By enhancing blood flow during sexual stimulation, it provides a pharmacological solution for men experiencing ED, particularly those with underlying conditions affecting vascular health.

2. Pulmonary Arterial Hypertension

The compound is also prescribed for pulmonary arterial hypertension (PAH). Studies have shown that this compound effectively reduces pulmonary arterial pressure and improves exercise capacity in patients with PAH, making it a crucial therapeutic agent in this field .

Research Findings and Case Studies

Recent meta-analyses have highlighted the effectiveness of this compound in various clinical settings:

- Pulmonary and Cardiovascular Diseases : A comprehensive review reported significant reductions in arterial pressure among patients treated with sildenafil, alongside improvements in exercise performance metrics such as the six-minute walk distance .

- Pregnancy Complications : In pregnant women with fetal growth restrictions, sildenafil has been shown to improve neonatal outcomes by increasing birth weights and optimizing uteroplacental blood flow .

Table 1: Summary of Clinical Findings

Pharmacokinetics and Drug Interactions

This compound serves as an internal standard in pharmacokinetic studies due to its unique isotopic signature. It allows researchers to trace the metabolism and distribution of sildenafil more accurately. Notably, studies have indicated that this compound interacts with cytochrome P450 enzymes (CYP3A4 and CYP2C9), which are crucial for drug metabolism. Understanding these interactions is essential for predicting potential drug-drug interactions that could impact therapeutic efficacy.

Comparative Analysis with Other PDE5 Inhibitors

This compound can be compared with other PDE5 inhibitors such as tadalafil, vardenafil, and avanafil. The following table summarizes their characteristics:

Table 2: Comparison of PDE5 Inhibitors

| Compound | Primary Use | Unique Feature |

|---|---|---|

| Sildenafil | Erectile dysfunction | Established safety profile |

| Tadalafil | Erectile dysfunction | Longer half-life |

| Vardenafil | Erectile dysfunction | More potent than sildenafil |

| Avanafil | Erectile dysfunction | Faster onset of action |

| This compound | Research applications | Isotopic labeling for analytical precision |

Eigenschaften

IUPAC Name |

5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRNXUUZRGQAQC-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649151 | |

| Record name | 5-{2-Ethoxy-5-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126745-90-1 | |

| Record name | 5-{2-Ethoxy-5-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.